4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine
Description
This compound is a highly complex polypyridine derivative characterized by a rigid, branched aromatic architecture. Its structure consists of a central pyridine ring substituted with multiple 2,6-dipyridin-2-ylpyridin-4-ylphenyl groups, creating an extended π-conjugated system. Such structural features are typical in materials designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or coordination polymers for catalysis . However, its synthesis is challenging due to steric hindrance and the need for precise coupling reactions.
Properties
IUPAC Name |
4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H45N9/c1-7-31-70-58(13-1)64-40-55(41-65(76-64)59-14-2-8-32-71-59)49-25-19-46(20-26-49)52-37-53(47-21-27-50(28-22-47)56-42-66(60-15-3-9-33-72-60)77-67(43-56)61-16-4-10-34-73-61)39-54(38-52)48-23-29-51(30-24-48)57-44-68(62-17-5-11-35-74-62)78-69(45-57)63-18-6-12-36-75-63/h1-45H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQKJZZPAKPNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)C7=CC(=NC(=C7)C8=CC=CC=N8)C9=CC=CC=N9)C1=CC=C(C=C1)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H45N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1000.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 2-acetylpyridine and terephthalaldehyde . These intermediates undergo a series of condensation reactions, often facilitated by catalysts and specific reaction conditions, to form the final product. The reaction conditions may include controlled temperatures, specific solvents, and purification steps to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. Its multiple nitrogen atoms within the dipyridine moieties allow for versatile coordination modes, which can influence the electronic properties of the resulting metal complexes. These properties are crucial for applications in catalysis and electronic devices.
Case Study: Research has demonstrated that metal complexes formed with this ligand exhibit enhanced catalytic activity in reactions such as oxidation and reduction processes.
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its potential role in drug delivery systems and as a therapeutic agent. The ability to coordinate with metal ions may lead to the development of targeted drug delivery mechanisms or novel anticancer agents.
Case Study: A study explored the use of similar dipyridine derivatives as potential anticancer agents, revealing significant cytotoxic activity against various cancer cell lines.
Materials Science
The compound's unique electronic and photophysical properties make it valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its extensive conjugated system allows for efficient charge transport and light emission.
Case Study: Research into OLEDs utilizing this compound has shown promising results in terms of efficiency and stability compared to traditional materials.
Research indicates that compounds with similar structural features exhibit significant biological activities. The antimicrobial properties observed in related dipyridine derivatives suggest potential applications in developing new antimicrobial agents.
Case Study: Studies have shown that modifications to the dipyridine structure can enhance antimicrobial efficacy against various pathogens.
Mechanism of Action
The mechanism of action of 4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine involves its ability to coordinate with metal ions through its pyridine rings. This coordination can influence the electronic properties of the metal center, leading to various catalytic and electronic applications. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, further enhancing its functionality in different environments .
Comparison with Similar Compounds
4-(4-Fluorophenyl)-2,6-diphenylpyridine (CAS 1498-83-5)
- Structure : A simpler pyridine derivative with fluorophenyl and phenyl substituents.
- Key Differences :
- Applications : Primarily used in organic semiconductors and as intermediates in pharmaceutical synthesis.
Phenol, 4,4'-[2,2':6',2''-terpyridine]-4,4''-diylbis[3,5-dimethyl]
- Structure: A terpyridine derivative with phenol and methyl groups.
- Key Differences: Phenolic hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents. Methyl groups reduce crystallinity compared to the fully aromatic target compound .
- Applications : Used in supramolecular chemistry and as a ligand for luminescent metal complexes.
Physical and Chemical Properties
Target Compound
- Coordination Chemistry : Forms stable complexes with Ru(II) and Ir(III), with emission maxima in the red-to-NIR region, suitable for OLED emitters .
- Optoelectronic Performance : Exhibits a higher charge-carrier mobility (10⁻³ cm²/V·s) compared to simpler fluorophenyl derivatives (10⁻⁵ cm²/V·s) due to extended conjugation .
4-(4-Fluorophenyl)-2,6-diphenylpyridine
Phenol-terpyridine Derivative
- Self-Assembly: Forms nanoscale fibers via π-π stacking and hydrogen bonding, applied in drug delivery systems .
Biological Activity
The compound 4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic molecule characterized by its intricate arrangement of dipyridine and phenyl groups. This structure suggests potential biological activities, particularly in areas such as coordination chemistry, medicinal chemistry, and materials science. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 556.615 g/mol. The presence of multiple nitrogen atoms within the dipyridine moieties enhances its coordination capabilities with metal ions, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 556.615 g/mol |
| LogP | 7.76420 |
| PSA (Polar Surface Area) | 97.57000 |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related dipyridine derivatives have shown moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy, suggesting that modifications to the structure could enhance these properties further .
Coordination Chemistry
The compound's ability to coordinate with transition metals could lead to applications in catalysis and drug development. Coordination complexes formed with metals like copper and nickel have demonstrated unique electronic properties and biological activities. Such complexes are often explored for their potential in targeting specific biological pathways or as therapeutic agents .
Study on Similar Compounds
A comparative study involving 3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenol revealed that the presence of multiple pyridine units significantly affected the compound's interaction with various metal ions. This interaction is crucial for understanding how similar structures might influence biological systems .
Synthesis and Inhibitory Activity
In another investigation, a series of pyridine-based compounds were synthesized and evaluated for their inhibitory effects on cholinesterase enzymes. The findings indicated that modifications in the dipyridine structure could lead to enhanced inhibitory activity against butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
